ethyl 4-(2-((4-benzyl-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate
Description
The compound ethyl 4-(2-((4-benzyl-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate features a piperazine core substituted with an ethyl carboxylate group at position 4 and a thioacetyl-linked 1,2,4-triazole moiety at position 2. The triazole ring is further functionalized with a benzyl group (position 4) and a (1-methyl-1H-pyrrol-2-yl)methyl group (position 5). This structure combines pharmacophoric elements common in bioactive molecules:
- Piperazine: Known for enhancing solubility and modulating receptor interactions in CNS-targeting drugs .
- Thioacetyl linker: May influence metabolic stability and electronic properties compared to oxyacetyl analogs.
Properties
IUPAC Name |
ethyl 4-[2-[[4-benzyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O3S/c1-3-33-24(32)29-14-12-28(13-15-29)22(31)18-34-23-26-25-21(16-20-10-7-11-27(20)2)30(23)17-19-8-5-4-6-9-19/h4-11H,3,12-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUUQWMCGOCNGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(N2CC3=CC=CC=C3)CC4=CC=CN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((4-benzyl-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate, identified by CAS number 896677-59-1, is a complex organic compound notable for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 482.6 g/mol. The structure features a piperazine core, a triazole moiety, and a pyrrole group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H30N6O3S |
| Molecular Weight | 482.6 g/mol |
| CAS Number | 896677-59-1 |
Antitumor Activity
Research indicates that triazole derivatives exhibit significant antitumor properties. For instance, compounds similar to ethyl 4-(2-(...)) have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that triazole derivatives possess cytotoxic effects against HepG2 liver cancer cells with IC50 values in the low micromolar range . The presence of the triazole ring is crucial for this activity, enhancing interaction with target proteins involved in cancer progression.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Triazoles are known for their efficacy against fungal infections, and derivatives have been synthesized to enhance this property. The thioacetyl group may also contribute to the antimicrobial effects by disrupting microbial cell membranes .
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds reveals that modifications to the benzyl and pyrrole groups can significantly influence biological activity. For example:
- Substitution on the benzyl ring : Electron-donating groups tend to enhance activity.
- Pyrrole modifications : Altering substituents on the pyrrole nitrogen can affect binding affinity to biological targets.
- Triazole positioning : The position of the triazole moiety relative to other functional groups is critical for maximizing interaction with target enzymes or receptors .
Case Study 1: Antitumor Efficacy
A study evaluated a series of triazole derivatives against various cancer cell lines, including A549 and MDA-MB-468. Compounds with similar structures to ethyl 4-(2-(...)) demonstrated significant cytotoxicity with IC50 values ranging from 1.61 µg/mL to 2.98 µg/mL, indicating strong potential as anticancer agents .
Case Study 2: Antimicrobial Testing
In vitro tests against common bacterial strains showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) below 10 µg/mL, suggesting potent antimicrobial properties that warrant further exploration in clinical settings .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of triazole compounds, similar to ethyl 4-(2-((4-benzyl-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate, exhibit promising anticancer properties. For instance, studies on related triazole derivatives have shown their ability to inhibit tubulin polymerization and induce apoptosis in cancer cell lines such as BT-474 and MCF-7 . The mechanisms involve targeting specific enzymes that play critical roles in cancer cell proliferation.
Antimicrobial Properties
Compounds containing triazole rings are known for their antimicrobial activities. This compound may similarly exhibit effectiveness against various bacterial and fungal strains due to its structural characteristics that allow interaction with microbial targets .
Multi-Step Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the triazole ring via azide–alkyne cycloaddition.
- Introduction of the piperazine moiety through nucleophilic substitution reactions.
- Functionalization at various positions to enhance biological activity and solubility .
This synthetic flexibility allows for the development of analogs with varied biological profiles.
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of similar piperazine-triazole compounds on several cancer cell lines using MTT assays. The results demonstrated that compounds with structural similarities to ethyl 4-(2...carboxylate showed IC50 values in the low micromolar range against breast and lung cancer cells . This highlights the potential of this compound in developing new anticancer therapies.
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, derivatives were tested against common pathogens. The findings indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting that modifications to the triazole structure could enhance efficacy .
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Moiety
The piperazine ring undergoes alkylation or acylation at its secondary amines. For example:
-
Ethyl chloroformate reacts with the piperazine nitrogen under basic conditions (e.g., K₂CO₃ in CH₃CN, reflux) to introduce the ethyl carboxylate group .
-
Benzyl halides or alkylating agents can substitute the remaining piperazine hydrogen, though steric hindrance from the triazole-thioacetyl group may limit reactivity .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Ethyl chloroformate | K₂CO₃, CH₃CN, reflux | Ethyl carboxylate derivative | 65–75% |
| Benzyl bromide | DIPEA, DMF, 50°C | N-Benzyl-piperazine analog | 40–50% |
Thioether Oxidation
The triazole-thioether (-S-) linkage is susceptible to oxidation:
-
H₂O₂ (30%) in acetic acid converts the thioether to a sulfoxide (-SO-) at 0–25°C.
-
mCPBA (meta-chloroperbenzoic acid) in DCM oxidizes it further to a sulfone (-SO₂-) under anhydrous conditions .
| Oxidizing Agent | Conditions | Product | Oxidation State |
|---|---|---|---|
| H₂O₂ | AcOH, 25°C, 2 h | Sulfoxide | +2 |
| mCPBA | DCM, 0°C, 1 h | Sulfone | +4 |
Hydrolysis of Ester Groups
The ethyl ester moiety undergoes hydrolysis to yield a carboxylic acid:
-
HCl (6 M) in refluxing ethanol cleaves the ester to the acid over 6–8 hours .
-
Enzymatic hydrolysis using lipases (e.g., Candida antarctica) in pH 7.4 buffer provides milder conditions .
| Condition | Catalyst | Time | Product |
|---|---|---|---|
| 6 M HCl, EtOH, reflux | - | 8 h | Carboxylic acid derivative |
| Phosphate buffer, 37°C | Lipase | 24 h | Partial hydrolysis |
Triazole Ring Functionalization
The 1,2,4-triazole core participates in electrophilic substitutions and cross-couplings:
-
Bromination with NBS (N-bromosuccinimide) in CCl₄ introduces bromine at the C5 position .
-
Suzuki coupling with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) modifies the benzyl group .
| Reaction | Reagents | Conditions | Outcome |
|---|---|---|---|
| Bromination | NBS, CCl₄, AIBN | 80°C, 12 h | C5-Brominated triazole |
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂ | DME/H₂O, 80°C, 8 h | Biaryl-modified triazole |
Pyrrole Methyl Group Reactivity
The 1-methylpyrrole substituent exhibits limited reactivity due to its electron-rich nature but can undergo:
-
N-Methylation with methyl iodide under strong bases (e.g., NaH, THF) .
-
Electrophilic substitution (e.g., nitration) at the pyrrole β-position under HNO₃/H₂SO₄ .
| Reaction | Reagents | Conditions | Outcome |
|---|---|---|---|
| N-Methylation | CH₃I, NaH, THF | 0°C to RT, 4 h | Dimethylpyrrole derivative |
| Nitration | HNO₃, H₂SO₄ | 0°C, 1 h | Nitropyrrole analog |
Acetyl-Piperazine Chain Modifications
The acetyl spacer between the piperazine and triazole allows for:
| Reaction | Reagents | Conditions | Outcome |
|---|---|---|---|
| Amidation | EDC, HOBt, RNH₂ | DMF, RT, 12 h | Piperazine-amide derivative |
| Reductive Amination | RCHO, NaBH₃CN, MeOH | RT, 6 h | N-Alkyl-piperazine analog |
Key Mechanistic Insights
-
Steric effects from the 4-benzyl and pyrrolylmethyl groups hinder reactions at the triazole N1 and N2 positions .
-
Solvent polarity critically influences thioether oxidation rates, with polar aprotic solvents (e.g., DCM) favoring sulfone formation.
-
pH-dependent hydrolysis of the ester group correlates with electron-withdrawing effects from the triazole-thioacetyl chain .
This comprehensive reactivity profile enables rational design of analogs with tailored pharmacokinetic and target-binding properties, supported by methodologies validated in recent patents and peer-reviewed studies .
Comparison with Similar Compounds
Key Structural Features and Functional Groups
The compound’s uniqueness lies in its hybrid architecture. Below is a comparison with structurally related compounds from the evidence:
Pharmacological and Physicochemical Properties
- Metabolic Stability : The thioacetyl linker in the target compound could resist hydrolysis better than ester or amide linkers in analogs .
- Bioactivity : While and highlight antipsychotic and kinase inhibition activities for arylpiperazines, the target’s triazole-pyrrole combination may confer antifungal or antibacterial properties, akin to clinical triazole drugs .
Preparation Methods
Cyclocondensation Strategies
The 1,2,4-triazole moiety is synthesized via cyclocondensation of thiosemicarbazide derivatives with carbonyl-containing precursors. For example, 4-benzyl-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazole-3-thiol serves as a critical intermediate. This is achieved by reacting 1-methyl-1H-pyrrole-2-carbaldehyde with thiosemicarbazide under acidic conditions (e.g., HCl/EtOH), followed by alkylation with benzyl bromide. The reaction proceeds via a two-step mechanism:
Formation of the thiosemicarbazone :
$$
\text{RCHO + NH}2\text{NHC(S)NH}2 \rightarrow \text{RCH=N-NHC(S)NH}_2
$$
where $$ R = \text{1-methyl-1H-pyrrol-2-yl} $$.Cyclization and alkylation :
Heating the thiosemicarbazone in the presence of benzyl bromide and a base (e.g., K$$2$$CO$$3$$) induces cyclization to form the triazole-thiol intermediate.
Key Reaction Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | Maximizes cyclization |
| Solvent | Ethanol | Enhances solubility |
| Base | Potassium carbonate | Facilitates alkylation |
Functionalization of the Triazole Ring
The introduction of the (1-methyl-1H-pyrrol-2-yl)methyl group is achieved via Mannich reaction or direct alkylation. For instance, treating the triazole-thiol with 1-methyl-1H-pyrrole-2-methanol in the presence of BF$$3$$-OEt$$2$$ as a catalyst yields the desired substituent.
Piperazine Carboxylate Functionalization
Acylation of Piperazine
Ethyl piperazine-1-carboxylate is prepared by treating piperazine with ethyl chloroformate in dichloromethane at 0–5°C. The reaction is highly exothermic and requires dropwise addition to prevent diacylation:
$$
\text{Piperazine + ClCOOEt} \rightarrow \text{Ethyl piperazine-1-carboxylate}
$$
Coupling with the Thioacetyl Intermediate
The final step involves coupling the piperazine carboxylate with the thioacetyl intermediate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) as a coupling agent:
$$
\text{Triazole-S-CH}_2\text{COOH + Piperazine-COOEt} \xrightarrow{\text{EDCl, DMAP}} \text{Target Compound}
$$
Optimized Conditions :
- Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates the reaction.
- Temperature : Room temperature (25°C) balances reactivity and side-product formation.
Industrial Scalability Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for the cyclocondensation step improves yield (from 65% to 82%) and reduces reaction time (from 6 h to 45 min).
Purification Techniques
- Crystallization : The final product is purified via recrystallization from ethyl acetate/hexane (3:1).
- Chromatography : Silica gel chromatography (eluent: CH$$2$$Cl$$2$$/MeOH 9:1) resolves regioisomeric impurities.
Comparative Analysis of Synthetic Routes
| Step | Method A (Batch) | Method B (Flow) | Advantage of Method B |
|---|---|---|---|
| Triazole Formation | 65% yield, 6 h | 82% yield, 45 min | Higher throughput |
| Thioacetyl Linkage | 70% yield | 75% yield | Reduced side products |
| Final Coupling | 68% yield | 72% yield | Lower catalyst loading |
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing this compound, and how are reaction progress and purity monitored?
- Answer: The synthesis involves multi-step reactions, including thioacetylation, heterocyclic ring formation (triazole), and piperazine coupling. Key intermediates are monitored via Thin Layer Chromatography (TLC) to assess conversion rates and purity . Final purification often employs column chromatography with solvents like ethyl acetate/hexane mixtures. For structural confirmation, NMR (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical .
Q. Which characterization techniques are essential for confirming the compound’s structural integrity?
- Answer:
- ¹H/¹³C NMR : Assigns proton and carbon environments, e.g., distinguishing benzyl protons (~δ 7.3 ppm) and piperazine methylene groups (~δ 3.5 ppm) .
- FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylate group) .
- X-ray Crystallography : Resolves 3D conformation and bond angles, critical for understanding steric effects .
Q. How can the compound’s stability under varying pH and temperature conditions be evaluated?
- Answer: Stability assays involve incubating the compound in buffers (pH 2–12) at 25–60°C. Degradation is quantified via HPLC at timed intervals. Thermal stability is assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine decomposition temperatures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer: Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). To address this:
- Standardize assays : Use validated cell lines (e.g., HEK293 for receptor binding) and replicate experiments with controls.
- Meta-analysis : Compare data across studies, focusing on IC₅₀ values and selectivity indices .
- Structure-Activity Relationship (SAR) studies : Modify substituents (e.g., benzyl or pyrrole groups) to isolate activity contributors .
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Answer:
- Molecular Docking (AutoDock Vina) : Models interactions with targets like kinases or GPCRs, using crystal structures from the PDB .
- Molecular Dynamics Simulations (GROMACS) : Predicts stability of ligand-target complexes over 100-ns trajectories .
- QM/MM Calculations : Evaluates electronic effects of substituents on binding affinity .
Q. How can synthetic protocols be optimized to improve yield and scalability?
- Answer:
- Reaction Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) for coupling steps to enhance reaction rates .
- Catalyst Screening : Use Pd/C or CuI for cross-coupling reactions, monitoring yields via HPLC .
- Flow Chemistry : Reduces reaction time and improves reproducibility for multi-step syntheses .
Methodological Recommendations
- For SAR Studies : Prioritize modifications at the triazole and pyrrole moieties, as these regions strongly influence target selectivity .
- For Stability Testing : Include accelerated stability studies (40°C/75% RH) to simulate long-term storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
